molecular formula C6H11NO2 B3184315 N-Methoxy-N-methylbut-2-enamide CAS No. 109480-79-7

N-Methoxy-N-methylbut-2-enamide

Cat. No.: B3184315
CAS No.: 109480-79-7
M. Wt: 129.16 g/mol
InChI Key: PQEMEGPARLNJKV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methylbut-2-enamide is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenamide, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylbut-2-enamide can be synthesized through several methods. One common approach involves the reaction of but-2-enamide with methanol and methylamine under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: But-2-enamide, methanol, methylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The but-2-enamide is dissolved in methanol, and methylamine is added slowly. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also employ alternative catalysts and solvents to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield this compound oxides.

    Reduction: Can produce N-methylbut-2-enamide or other reduced derivatives.

    Substitution: Results in various substituted butenamides.

Scientific Research Applications

N-Methoxy-N-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylbenzamide
  • N-Methoxy-N-methylprop-2-enamide
  • N-Methoxy-N-methylbutanamide

Uniqueness

N-Methoxy-N-methylbut-2-enamide is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the nitrogen atom. This unique structure imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-methoxy-N-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5-6(8)7(2)9-3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMEGPARLNJKV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylbut-2-enamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylbut-2-enamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylbut-2-enamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methylbut-2-enamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methylbut-2-enamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methylbut-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.